molecular formula C8H6N2O2S2 B2705828 2-(Methylthio)-5-nitrobenzo[d]thiazole CAS No. 3621-98-5

2-(Methylthio)-5-nitrobenzo[d]thiazole

Cat. No. B2705828
CAS RN: 3621-98-5
M. Wt: 226.27
InChI Key: WIPAKHOITFYBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Methylthio)-5-nitrobenzo[d]thiazole” is a derivative of thiazole, a type of heterocyclic compound. Thiazoles are ubiquitous in biologically active natural products and pharmaceutically important compounds . They are part of many well-known natural products such as antibiotics thiostrepton, GE2270A, amythiamicin C and D, and antitumor agent epothilone . Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .


Synthesis Analysis

The synthesis of thiazole derivatives has attracted significant attention due to the variety of thiazole building blocks either commercially available or readily prepared . Among various approaches to functionalize and incorporate the thiazole ring system, metalation is most widely utilized . A recent elegant total synthesis of GE2270A is a case in point . In this work, three of the six thiazoles (A, E, and F) are assembled through reactions of the appropriated metalated thiazoles .


Molecular Structure Analysis

The thiazole ring system is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The regiochemistry of lithiation reactions of thiazole depends on the acidity of thiazole protons: H2 > H5 >> H4 . Thus, 2-thiazolyl lithium reagents are conveniently prepared via direct lithiation with strong bases . For example, reaction of thiazole with tert-BuLi generates 2-thiazolyl lithium, which is trapped with 7-phenylheptanal to give adduct .

Scientific Research Applications

    Anti-Bacterial and Anti-Fungal Agents: Various 2-substituted benzothiazole derivatives exhibit potent antibacterial and antifungal activities . Researchers have explored their potential as novel therapeutics against infectious diseases.

Materials Science and Coordination Chemistry

Beyond medicinal applications, benzothiazoles find utility in materials science and coordination chemistry:

Biological Activities and Mechanisms

Understanding the biological effects of benzothiazoles is crucial for drug development:

    DNA Interaction: Certain benzothiazole derivatives, like voreloxin, interact with DNA and topoisomerase II, leading to DNA damage and cell death . This mechanism is relevant for cancer therapy.

Future Directions

Thiazole derivatives have shown potential in various fields, including the development of new drugs and luminescent materials . Future research could focus on exploring the diverse biological activities of thiazole derivatives and developing new synthesis methods for these compounds .

properties

IUPAC Name

2-methylsulfanyl-5-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S2/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPAKHOITFYBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.